7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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Overview
Description
7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving amination, cyclization, and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted naphthyridines.
Scientific Research Applications
7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the amino group at the 7-position.
7-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a chlorine atom instead of an amino group.
7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a methyl group at the 7-position.
Uniqueness
The presence of the amino group at the 7-position in 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one can significantly influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
7-amino-2,3-dihydro-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUBLBBADLEQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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